molecular formula C15H12N2OS B472591 N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 108619-01-8

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B472591
M. Wt: 268.3g/mol
InChI Key: GCMSXIMYJLIHOD-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions due to the presence of the thiazole ring. For example, they can participate in nucleophilic substitution reactions .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds, including N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, have been studied for their potential as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency .

Antibacterial Activity

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains . Some compounds exhibited promising activity against Staphylococcus aureus .

Antifungal Activity

Benzothiazole derivatives, including N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, have been associated with antifungal activities. These compounds have been investigated for their potential to inhibit the growth of various fungal species.

Anticancer Activity

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in scientific research, including its biological activity against certain types of cancer cells. The compound’s ability to inhibit the proliferation of cancer cells makes it a potential candidate for anticancer drug development.

Anticonvulsant Activity

Benzothiazole derivatives have been investigated for their anticonvulsant activities. These compounds have shown potential in the treatment of epilepsy and other seizure disorders.

Antihypertensive Activity

Compounds containing the benzothiazole nucleus have been associated with antihypertensive activities. These compounds have potential in the treatment of high blood pressure.

Safety And Hazards

Like all chemicals, benzothiazoles should be handled with care. Some benzothiazoles may be hazardous and could cause eye irritation .

Future Directions

Given the wide range of biological activities exhibited by benzothiazoles, they continue to be a focus of research in medicinal chemistry. Future work may involve the design and synthesis of new benzothiazole derivatives with improved potency and selectivity for their targets .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMSXIMYJLIHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

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